molecular formula C11H14O3 B13335817 2-((Tetrahydrofuran-2-yl)methoxy)phenol

2-((Tetrahydrofuran-2-yl)methoxy)phenol

Cat. No.: B13335817
M. Wt: 194.23 g/mol
InChI Key: MCDPOYFNLOKAHA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((Tetrahydrofuran-2-yl)methoxy)phenol typically involves the reaction of phenol with tetrahydrofuran derivatives under specific conditions. One common method includes the use of paraformaldehyde and stannic chloride in toluene, followed by reduction with sodium borohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-((Tetrahydrofuran-2-yl)methoxy)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenol ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-((Tetrahydrofuran-2-yl)methoxy)phenol can be compared with other similar compounds such as benzofuran derivatives and other tetrahydrofuran-based compounds. These compounds share structural similarities but differ in their biological activities and applications . For example:

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPOYFNLOKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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